Lipophilicity Shift: Boc Protection Increases LogP by ~1.7 Units Versus Unprotected 4-Aminobutanamide
Boc protection of 4-aminobutanamide produces a substantial increase in predicted lipophilicity. The target compound (CAS 91419-46-4) has a computed XLogP3 of 0.1 [1], whereas the unprotected 4-aminobutanamide free base (CAS 3251-08-9) has an ACD/LogP of −1.59 . This represents a difference of approximately 1.7 log units, corresponding to a roughly 50-fold increase in the octanol/water partition coefficient. The higher LogP improves organic-solvent extractability and chromatographic retention, which is critical for purification of intermediates in multi-step syntheses.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (PubChem computed) |
| Comparator Or Baseline | 4-Aminobutanamide free base (CAS 3251-08-9): ACD/LogP = −1.59 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ +1.7; ~50-fold increase in partition coefficient |
| Conditions | Predicted/computed values from two authoritative databases; experimental logP values are not available for the target compound |
Why This Matters
The ~50-fold higher predicted partition coefficient directly affects extraction recovery and chromatographic purification efficiency, reducing product loss during aqueous workup relative to the unprotected form.
- [1] PubChem. (2025). Compound Summary: (3-Carbamoyl-propyl)-carbamic acid tert-butyl ester, CID 23598216. XLogP3-AA: 0.1. National Center for Biotechnology Information. View Source
